8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C22H23BrN2O4 and its molecular weight is 459.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.08412 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Crystal Packing
The scientific research applications of 8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid have been primarily focused on the study of crystal packing and conformational preferences in cyclohexane-spirohydantoin derivatives. A notable study by Lazić et al. (2022) on related spirohydantoin derivatives incorporating a halogenated benzoyl group provided insights into the crystal packing preferences and conformational analysis through single-crystal X-ray diffraction, DFT, and QTAIM calculations Lazić et al., 2022. This research highlights the importance of simple substitution of the benzoyl unit in affecting the crystal structure and packing arrangements.
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, including studies by Graus et al. (2010), has explored the relationship between molecular and crystal structures. Their work emphasizes the role of substituents on the cyclohexane ring in supramolecular arrangements, identifying different structures based on the interactions between hydantoin rings Graus et al., 2010.
Synthesis and Structural Features
The synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, as discussed by Kuroyan et al. (1995), involves the transformation of diethyl esters into various spiro compounds, demonstrating the versatility of spiro compounds in chemical synthesis Kuroyan et al., 1995.
Crystal Structure and Rearrangement Products
Parvez et al. (2001) provided crystallographic evidence for the structure of 1-oxa-4-thiaspiro[4.5]decane derivatives, obtained under specific rearrangement conditions. Their work adds to the understanding of molecular dimensions and bond distances in spiro compounds Parvez et al., 2001.
Properties
IUPAC Name |
8-benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c23-18-8-6-17(7-9-18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAGWNLXOOCWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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